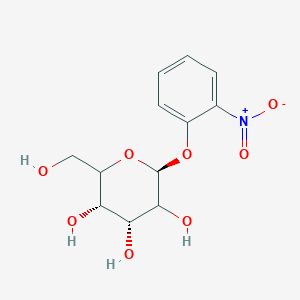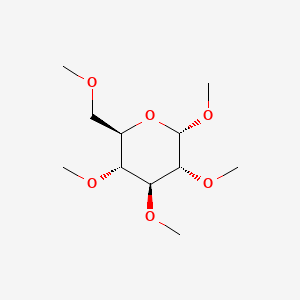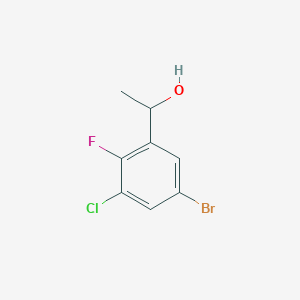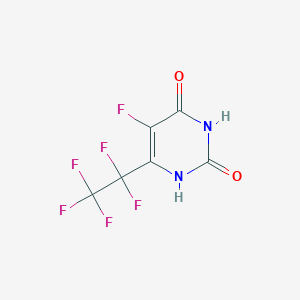
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C12H14O It is characterized by the presence of a hydroxyl group (-OH) attached to a propynyl group, which is further connected to a trimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol typically involves the reaction of 2,4,6-trimethylphenylacetylene with formaldehyde in the presence of a base. The reaction proceeds via the addition of the acetylene to the formaldehyde, followed by a rearrangement to form the desired product. Common bases used in this reaction include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-one.
Reduction: Formation of 3-(2,4,6-Trimethylphenyl)prop-2-en-1-ol or 3-(2,4,6-Trimethylphenyl)propan-1-ol.
Substitution: Formation of 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-chloride.
Scientific Research Applications
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in reactions with enzymes and other proteins. These interactions can modulate the activity of enzymes and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
Propargyl alcohol (2-propyn-1-ol): A simpler compound with similar reactivity but lacking the trimethylphenyl group.
3-Trimethylsilyl-2-propyn-1-ol: Contains a trimethylsilyl group instead of a trimethylphenyl group, leading to different chemical properties.
Uniqueness
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol is unique due to the presence of the trimethylphenyl group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
774-10-7 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h7-8,13H,6H2,1-3H3 |
InChI Key |
IUDAJVZEUIDFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C#CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


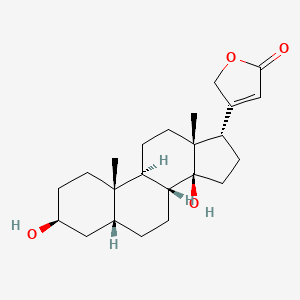

![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)


